molecular formula C23H23Cl4NO3 B2918037 ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate CAS No. 478033-78-2

ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate

Cat. No.: B2918037
CAS No.: 478033-78-2
M. Wt: 503.24
InChI Key: WYHNPCHRSVGZSS-KTKRTIGZSA-N
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Description

Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate is a useful research compound. Its molecular formula is C23H23Cl4NO3 and its molecular weight is 503.24. The purity is usually 95%.
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Biological Activity

Ethyl (Z)-2,2-bis(2,4-dichlorobenzyl)-5-(dimethylamino)-3-oxo-4-pentenoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C23_{23}H23_{23}Cl4_{4}N O3_{3}
  • CAS Number : 478033-78-2
  • Molecular Weight : 503.24 g/mol
  • Structure : The compound features a pentenoate backbone with dimethylamino and dichlorobenzyl substituents, which contribute to its unique biological properties.

Research indicates that this compound exerts its biological effects through several mechanisms:

  • Cytotoxic Activity : It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its potency against squamous cell carcinomas (Ca9-22) and other malignant cells, indicating a potential role in cancer therapy .
  • Cell Cycle Modulation : The compound influences the cell cycle by inducing G2/M phase arrest and promoting apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and procaspase 3 . This suggests that it may be effective in targeting rapidly dividing cancer cells.
  • Selectivity Index (SI) : The selectivity index for this compound has been evaluated, showing a favorable profile for targeting malignant cells while sparing non-malignant cells . This characteristic is crucial for reducing potential side effects in therapeutic applications.

Biological Activity Data

The following table summarizes various biological activities observed in studies involving this compound:

Activity Cell Line CC50_{50} (µM) Selectivity Index
CytotoxicityCa9-220.21High
CytotoxicityHSC-20.26Moderate
CytotoxicityHSC-30.58Moderate
CytotoxicityHSC-40.48Moderate
Non-malignant Cell ToxicityHGF>10Low
Non-malignant Cell ToxicityHPLF>10Low

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on Ca9-22 squamous cell carcinoma. Results indicated significant cytotoxicity with a CC50_{50} value of 0.21 µM, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis in cancer cells via caspase activation and PARP cleavage. This study provided insights into the cellular pathways affected by the compound and its potential therapeutic applications .

Properties

IUPAC Name

ethyl (Z)-2,2-bis[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl4NO3/c1-4-31-22(30)23(21(29)9-10-28(2)3,13-15-5-7-17(24)11-19(15)26)14-16-6-8-18(25)12-20(16)27/h5-12H,4,13-14H2,1-3H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHNPCHRSVGZSS-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)/C=C\N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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